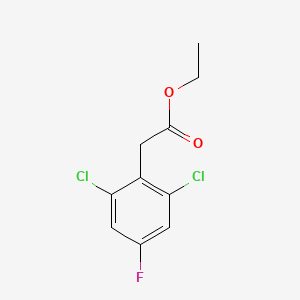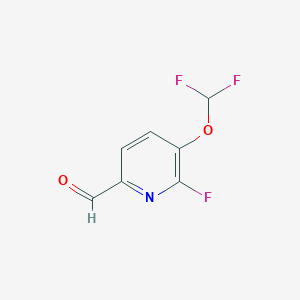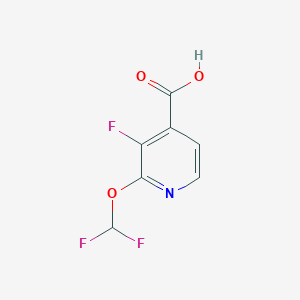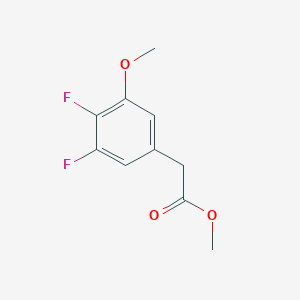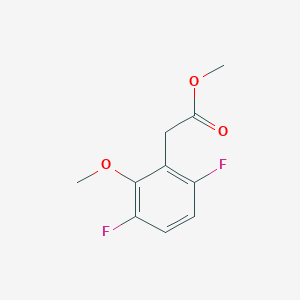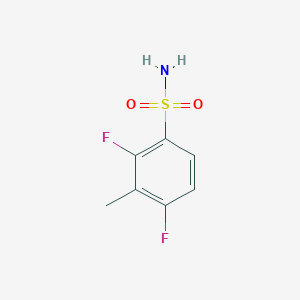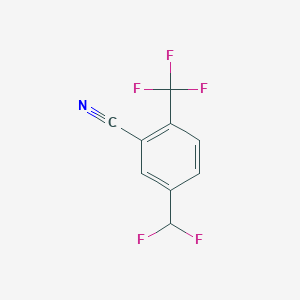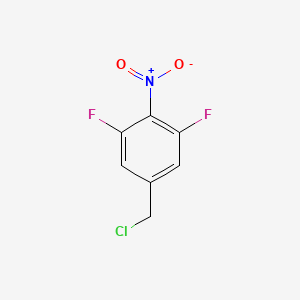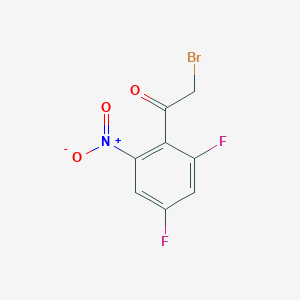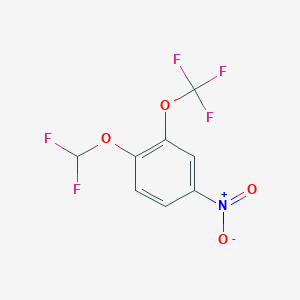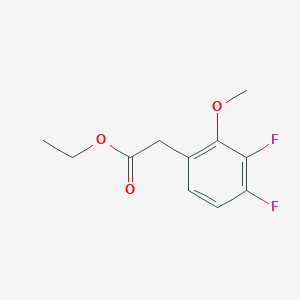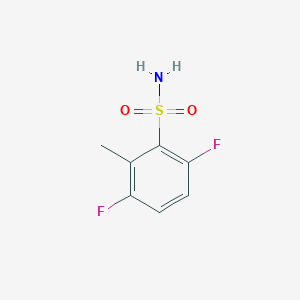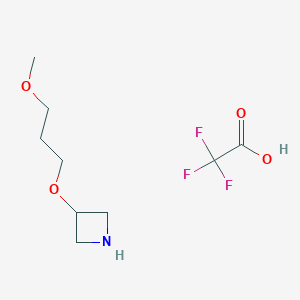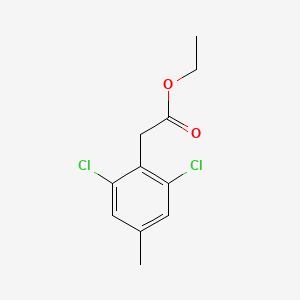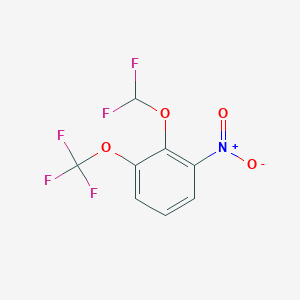
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene
描述
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene is a potent chemical compound utilized in diverse scientific studies. This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzene ring, along with a nitro group. These functional groups contribute to its unique chemical properties and reactivity, making it a valuable compound in various research fields.
准备方法
The synthesis of 1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the introduction of the difluoromethoxy and trifluoromethoxy groups onto the benzene ring. One common method involves the use of trifluoromethylation reactions, which are crucial for introducing trifluoromethoxy groups. These reactions often employ reagents such as trifluoromethyl iodide (CF3I) and silver trifluoromethoxide (AgOCF3) under specific conditions .
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反应分析
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The difluoromethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceutical and agrochemical research.
Biology: The compound’s unique functional groups make it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Medicine: Fluorinated compounds, including this one, are often explored for their potential therapeutic properties, such as enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity
作用机制
The mechanism of action of 1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and difluoromethoxy groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
相似化合物的比较
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
2,4-Dinitro-1-(trifluoromethoxy)benzene: This compound also contains a trifluoromethoxy group and nitro groups, but lacks the difluoromethoxy group, making it less versatile in certain reactions.
1,1-Difluorinated 2,3,4,6-tetra-O-acetyl-1-deoxy-D-glucopyranose: This compound features difluoromethoxy groups but is structurally different due to its sugar backbone.
The uniqueness of this compound lies in its combination of difluoromethoxy, trifluoromethoxy, and nitro groups, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
2-(difluoromethoxy)-1-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10)17-6-4(14(15)16)2-1-3-5(6)18-8(11,12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHLMNCGWBICMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


